![molecular formula C9H13N3O2 B2448163 3-methyl-6-morpholinopyrimidin-4(3H)-one CAS No. 2310206-61-0](/img/structure/B2448163.png)
3-methyl-6-morpholinopyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-morpholinopyrimidin-4(3H)-one, also known as UCN-01, is a synthetic compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. This compound belongs to the family of pyrimidine derivatives and has a molecular formula of C12H16N2O2.
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Sheet Structures
Research on hydrogen-bonded sheet structures in derivatives of 3-methyl-6-morpholinopyrimidin-4(3H)-one has revealed insights into the electronic polarization and planarity of pyrimidine rings. These compounds exhibit significant electronic polarization, with the degree of polarization varying among different derivatives. The study of these structures, including neutral, anionic, and hydrated forms, has provided valuable information on the intramolecular and intermolecular hydrogen bonding that leads to the formation of sheet structures of varying constructions. This knowledge is crucial for understanding the molecular basis of the interactions and stability of these compounds (Orozco et al., 2008).
Inhibitors of the PI3K-AKT-mTOR Pathway
The discovery and application of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen containing morpholine isostere in the development of novel inhibitors of the PI3K-AKT-mTOR pathway highlight the compound's significance in cancer research. By mimicking the morpholine's ability to form key hydrogen bonding interactions and providing selectivity over the broader kinome, this research has identified potent selective dual inhibitors of mTORC1 and mTORC2, marking a significant step forward in the development of cancer therapeutics (Hobbs et al., 2019).
Antiproliferative Agents
A study exploring the potential of 4-methyl-6-morpholinopyrimidine derivatives as anticancer agents demonstrated these compounds' efficacy in inhibiting cancer cell proliferation through the induction of apoptosis. Specifically, derivatives 4c and 5h showed potent anticancer activity against human cancer cell lines, suggesting their potential for further exploration as anticancer properties. This research contributes to the expanding knowledge on pyrimidine derivatives as promising anticancer agents (Gaonkar et al., 2018).
Synthesis and Molecular Docking
The synthesis of new morpholine-based heterocycles and their evaluation for antitumor activity emphasizes the versatility and potential of 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives. These compounds have been shown to possess promising activities against cancer cell lines, underscoring their potential in antitumor drug development. Computational studies further support their biological activity, offering insights into their mechanisms of action and potential therapeutic applications (Muhammad et al., 2017).
Propiedades
IUPAC Name |
3-methyl-6-morpholin-4-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-7-10-8(6-9(11)13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUUXHPGHFDWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-morpholinopyrimidin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.